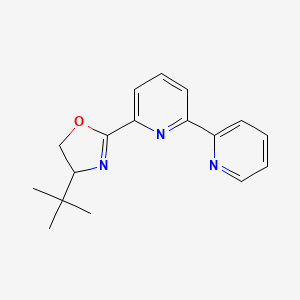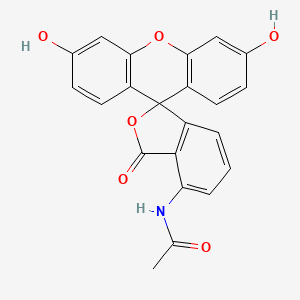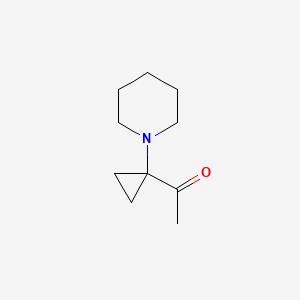
1-(1-Piperidin-1-ylcyclopropyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Piperidin-1-ylcyclopropyl)ethanone is an organic compound that features a piperidine ring attached to a cyclopropyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Piperidin-1-ylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with piperidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods: For large-scale production, the synthesis of this compound may involve more efficient processes. One such method includes the use of gamma-butyrolactone and 2-chlorophenyl acetate as starting materials. The reaction proceeds through acylation, chlorination, and cyclization steps, resulting in the formation of the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Piperidin-1-ylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Varied products based on the nucleophile used.
Scientific Research Applications
1-(1-Piperidin-1-ylcyclopropyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-(1-Piperidin-1-ylcyclopropyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may modulate neurotransmitter activity in the brain, thereby reducing seizure activity. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of ion channels and neurotransmitter receptors .
Comparison with Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound shares a similar piperidine ring structure but differs in the presence of a phenyl group instead of a cyclopropyl group.
1-(Thiophen-3-yl)ethanone: Similar in having an ethanone moiety, but features a thiophene ring instead of a piperidine ring.
Uniqueness: 1-(1-Piperidin-1-ylcyclopropyl)ethanone is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1-piperidin-1-ylcyclopropyl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-9(12)10(5-6-10)11-7-3-2-4-8-11/h2-8H2,1H3 |
InChI Key |
QFOKCZMBDIFPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


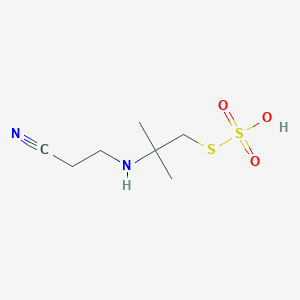
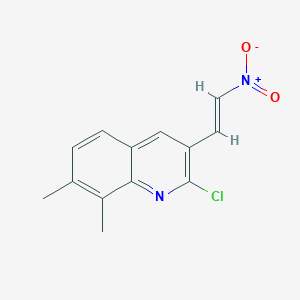
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
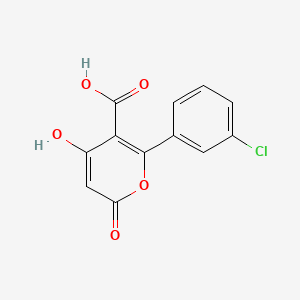
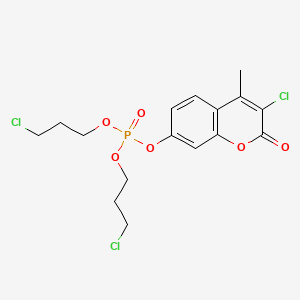
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
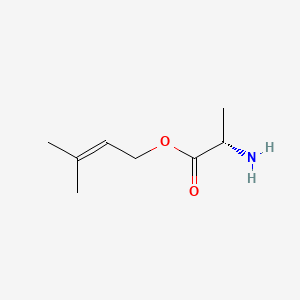
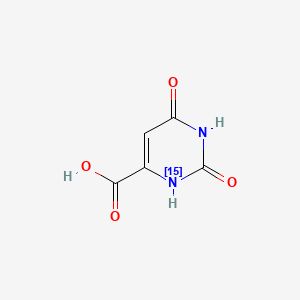

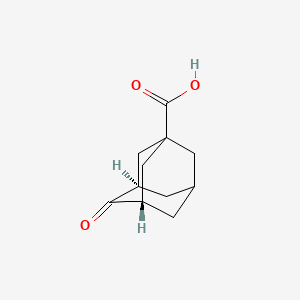

![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
